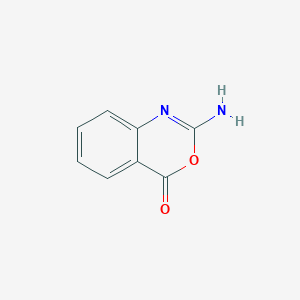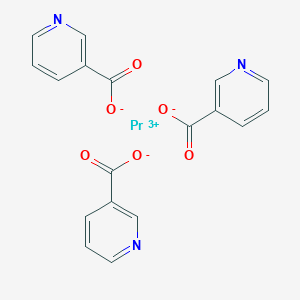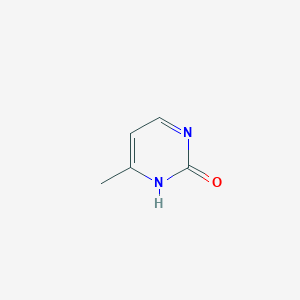
trans-1,4-Dichlorocyclohexane
概要
説明
Trans-1,4-Dichlorocyclohexane is a useful research compound. Its molecular formula is C6H10Cl2 and its molecular weight is 153.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FT-Raman Spectroscopic Study : Huang, Leech, and Wang (2003) examined the conformational properties of DCC adsorbed in several zeolites, including siliceous ZSM-5, Na−Y, and siliceous Y. They found that DCC's conformational behavior depends on the zeolite framework structure, Si/Al ratio, and the charge-balancing cations, revealing how the molecule adapts in different adsorptive environments (Huang, Leech, & Wang, 2003).
Conformation and Vibrational Spectra : Woldbaek, Ellestad, Gustavsen, and Klaeboe (1980) analyzed the IR spectra of trans-1,4-chlorobromo- and trans-1,4-chloroiodocyclohexane. Their work contributes to understanding the conformational dynamics and spectral characteristics of DCC in different states, including solid, melt, and solution phases (Woldbaek et al., 1980).
Vibrational Spectra Study : Ellestad and Klaboe (1975) conducted a detailed study on the infrared and Raman spectra of trans-1,4-dichlorocyclohexane, contributing to the understanding of its molecular structure and behavior under various conditions, including high pressure and different temperatures (Ellestad & Klaboe, 1975).
Conformational Analysis : Wood and Woo (1967) investigated the conformational equilibria of trans-1,4-dibromo-, trans-1,4-dichloro-, and trans-1,4-bromochloro-cyclohexane by integrating axial and equatorial proton signals at low temperatures, thus contributing to the understanding of DCC's conformational preferences (Wood & Woo, 1967).
Gas-Phase Electron Diffraction Study : Richardson, Hedberg, and Wiberg (1999) used electron diffraction patterns from gaseous this compound, combined with ab initio molecular orbital calculations, to determine the structures of the ee and aa forms of the molecule. This study is significant for understanding the molecular structure and conformational composition of DCC in its gaseous state (Richardson, Hedberg, & Wiberg, 1999).
Safety and Hazards
Trans-1,4-Dichlorocyclohexane may cause irritation if it comes into contact with the skin or eyes, and may be harmful if inhaled or ingested . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Trans-1,4-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that the compound has two chlorine atoms attached to the cyclohexane ring
Pharmacokinetics
It is suggested that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by Log Po/w values, suggests that it may have good membrane permeability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn .
特性
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the conformational preferences of 1,4-dichlorocyclohexane compare to similar molecules?
A2: The conformational behavior of 1,4-dichlorocyclohexane deviates from its monohalogenated counterpart, chlorocyclohexane. While the equatorial conformer is favored in chlorocyclohexane by 0.6 kcal/mol, the difference in energy between the diequatorial and diaxial conformers of 1,4-dichlorocyclohexane is much smaller (0.2 kcal/mol) []. This suggests that factors beyond simple steric hindrance contribute to the conformational equilibrium in 1,4-dichlorocyclohexane.
Q2: What factors influence the conformational equilibrium of 1,4-dichlorocyclohexane?
A2: Several factors can influence the conformational equilibrium of 1,4-dichlorocyclohexane. These include:
- Solvent polarity: The relative populations of the ee and aa conformers can be influenced by solvent polarity [, ].
- Interactions with surfaces: Adsorption onto materials like zeolites can shift the equilibrium towards the ee conformation due to specific interactions with the framework [].
- Temperature: Lowering the temperature generally favors the more stable conformation, which is often the ee conformer [].
Q3: What spectroscopic techniques are useful for studying 1,4-dichlorocyclohexane?
A3: Several spectroscopic techniques can provide insights into the structure and behavior of 1,4-dichlorocyclohexane:
- FT-Raman spectroscopy: This technique is particularly useful for studying conformational changes upon adsorption in zeolites [].
- Infrared spectroscopy: Provides information about molecular vibrations and can be used to study solvent-solute interactions [].
- Gas-phase electron diffraction: This technique, combined with computational methods, allows for the determination of molecular structures and conformational compositions in the gas phase [].
Q4: What computational methods are used to study 1,4-dichlorocyclohexane?
A4: Computational chemistry plays an important role in understanding 1,4-dichlorocyclohexane. Researchers utilize:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


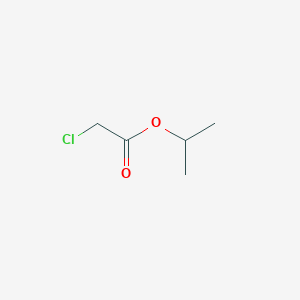

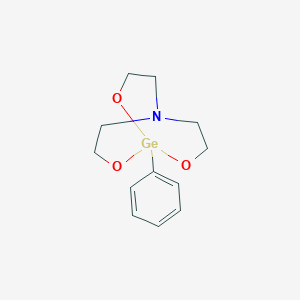

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
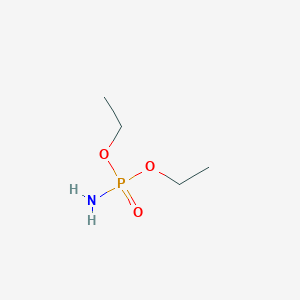
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
